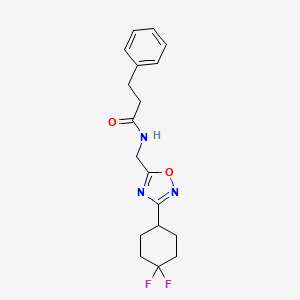

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylpropanamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of the 1,2,4-oxadiazole ring and the difluorocyclohexyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular interactions, and biological activities, which can be extrapolated to hypothesize about the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the formation of an oxadiazole ring, followed by various functionalization reactions. For instance, the synthesis of antipyrine derivatives with benzamide groups involves the creation of the oxadiazole ring and subsequent attachment of the benzamide moiety . Similarly, the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides from phenylsydnone also involves the formation of an oxadiazole derivative . These methods could potentially be adapted to synthesize the compound of interest by incorporating the appropriate difluorocyclohexyl and phenylpropanamide groups.

Molecular Structure Analysis

The molecular structure of compounds containing the oxadiazole ring is often characterized by X-ray crystallography, Hirshfeld surface analysis, and DFT calculations . These techniques reveal the presence of intermolecular interactions such as hydrogen bonding and π-interactions, which are crucial for the stability of the crystal structure. The compound may also exhibit similar interactions, contributing to its solid-state properties and potentially affecting its biological activity.

Chemical Reactions Analysis

The reactivity of compounds with similar structures can be quite diverse. For example, N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide reacts with dihaloalkanes and aldehydes to form hexahydro-4-pyrimidinones or oxazolidines . This indicates that the compound of interest may also undergo chemoselective reactions with electrophiles, leading to the formation of new heterocyclic structures. Such reactivity could be exploited in the synthesis of novel derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like the one are influenced by their molecular structure. The presence of the oxadiazole ring and substituents such as the difluorocyclohexyl group can affect properties like solubility, melting point, and stability. The antipyrine-like derivatives discussed in the papers exhibit solid-state structures stabilized by hydrogen bonds and electrostatic interactions . These properties are essential for understanding the compound's behavior in biological systems and its potential as a drug candidate.

Aplicaciones Científicas De Investigación

Anticancer Applications

Compounds with 1,3,4-oxadiazole derivatives have shown promising anticancer activities against various cancer cell lines, such as breast, lung, colon, and ovarian cancers. For instance, a series of substituted benzamides with 1,3,4-oxadiazole units were synthesized and evaluated for their anticancer activity, showing moderate to excellent efficacy compared to the reference drug etoposide (B. Ravinaik et al., 2021).

Antiepileptic Activity

Novel compounds incorporating 1,3,4-oxadiazole structures have been investigated for their anticonvulsant activities. For example, limonene and citral-based 1,3,4-oxadiazoles have been studied using various seizure models, showing significant antiepileptic potential (H. Rajak et al., 2013).

Material Science Applications

Fluorinated heterocyclic polyamides containing 1,3,4-oxadiazole units have been synthesized for their potential use in high-performance materials due to their excellent thermal stability, electrical insulating properties, and mechanical toughness (E. Hamciuc et al., 2001).

Photochemical Synthesis

The photochemistry of fluorinated 1,3,4-oxadiazoles has been explored for synthesizing novel fluorinated structures, demonstrating the versatility of these compounds in synthetic chemistry (A. Pace et al., 2004).

Safety And Hazards

The safety and hazards of “N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylpropanamide” are not directly available. However, similar compounds like “3- { [ (4,4-difluorocyclohexyl) (methyl)amino]methyl}-5- (trifluoromethyl)phenol” have Material Safety Data Sheets (MSDS) available1.

Direcciones Futuras

The future directions for “N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylpropanamide” are not directly available. However, there are discussions on the future of difluoromethylation processes6.

Please note that the information provided is based on the closest available compounds and may not fully represent the exact properties of “N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylpropanamide”. For more accurate information, further research and laboratory analysis would be required.

Propiedades

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N3O2/c19-18(20)10-8-14(9-11-18)17-22-16(25-23-17)12-21-15(24)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRPGEDZRSIAIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)CCC3=CC=CC=C3)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2525035.png)

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2525038.png)

![4-Bromo-1-[[5-(difluoromethyl)thiophen-2-yl]methyl]pyrazole](/img/structure/B2525047.png)